Uroporphyrin I dihydrochloride is a synthetic derivative of uroporphyrin, classified as a porphyrin compound. It has the empirical formula and a molecular weight of approximately 903.67 g/mol. This compound is characterized by its complex cyclic structure and is notable for its luminescent properties when interacting with oxygen, making it valuable in various biochemical assays. Uroporphyrin I dihydrochloride plays a significant role in biological processes, particularly in the biosynthesis of heme and chlorophyll.
Uroporphyrin I dihydrochloride is derived from uroporphyrin, which is a type of tetrapyrrole. The classification of this compound falls under porphyrins, which are known for their ability to chelate metal ions and participate in various biochemical functions. The presence of multiple carboxylic acid groups enhances its solubility in water and facilitates its interaction with metal ions .
The synthesis of uroporphyrin I dihydrochloride typically involves several key steps:
These reactions can be optimized using advanced techniques like high-performance liquid chromatography (HPLC) for purification, particularly in industrial settings.
In industrial applications, the production process is scaled up to achieve higher yields and purity. Techniques such as solvent extraction and crystallization are commonly employed to isolate the desired product efficiently .
Uroporphyrin I dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride can be employed for reduction .
The oxidation process can yield various carboxylated and hydroxylated porphyrins as products. Reduced forms include uroporphyrinogen I and other derivatives.
The mechanism of action of uroporphyrin I dihydrochloride involves its interaction with biomolecules within cells. It modulates redox potential in lung cells and stimulates collagen biosynthesis in human skin fibroblasts. The compound binds to proteins leading to protein aggregation and has been shown to influence cellular processes significantly.
In laboratory studies, the effects of uroporphyrin I dihydrochloride on collagen accumulation have been observed over time, indicating potential applications in regenerative medicine.
Research indicates that varying dosages can lead to different biological outcomes in animal models, such as bone defects observed in congenital erythropoietic porphyria models.
Uroporphyrin I dihydrochloride is known for its high solubility in water due to the presence of multiple carboxylic acid groups. It exhibits luminescent properties when reacting with oxygen.
The compound's chemical properties include:
These properties make it suitable for various biochemical applications .
Uroporphyrin I dihydrochloride has several scientific uses:
Uroporphyrin I dihydrochloride (C₄₀H₄₀Cl₂N₄O₁₆) originates as a non-physiological byproduct in heme biosynthesis, specifically through aberrant cyclization of the linear tetrapyrrole hydroxymethylbilane (HMB). This process occurs when the enzyme uroporphyrinogen III synthase (UROS) is deficient or impaired. Under normal physiological conditions, UROS catalyzes the asymmetric cyclization of HMB to produce uroporphyrinogen III—the essential precursor for heme synthesis. However, in the absence of functional UROS, HMB undergoes spontaneous non-enzymatic cyclization, forming uroporphyrinogen I within approximately 4 minutes under physiological conditions [5]. Uroporphyrinogen I is subsequently oxidized to uroporphyrin I, which is stabilized as the dihydrochloride salt for research purposes [2] [6].
The structural distinction between uroporphyrinogen I and III lies in their side-chain arrangements:
Table 1: Enzymatic vs. Non-Enzymatic Pathways to Uroporphyrinogens
Feature | Uroporphyrinogen III (Enzymatic) | Uroporphyrinogen I (Non-Enzymatic) |
---|---|---|
Catalyst | Uroporphyrinogen III synthase | Spontaneous cyclization |
Cyclization Mechanism | Asymmetric ring closure with D-ring inversion | Symmetric ring closure |
Side-Chain Sequence | AP-AP-AP-PA | AP-AP-AP-AP |
Physiological Role | Heme precursor | Non-functional byproduct |
Half-Life of Precursor | Immediate conversion | ~4 minutes (pH 7.4, 37°C) |
This non-enzymatic pathway represents a critical biochemical branch point. Accumulation of uroporphyrinogen I occurs in congenital erythropoietic porphyria (CEP), where UROS mutations cause severe photosensitivity and hemolysis due to cytotoxic porphyrin deposition .
Uroporphyrinogen decarboxylase (UROD) catalyzes the fifth step in heme biosynthesis, converting uroporphyrinogen III to coproporphyrinogen III via sequential decarboxylation of four acetate groups. Crucially, UROD also acts on uroporphyrinogen I, metabolizing it to coproporphyrinogen I. However, coproporphyrinogen I cannot advance further in heme synthesis, leading to its pathological accumulation [8].
UROD exhibits distinct kinetic properties for the two isomers:
This kinetic disparity suggests UROD has evolved to prioritize the physiological substrate (uroporphyrinogen III). UROD deficiency below 20% activity manifests as porphyria cutanea tarda (PCT), the most common human porphyria. PCT arises via:
Table 2: UROD Kinetics and Metabolic Consequences in Porphyrias
UROD Context | Kinetic Parameter | Pathophysiological Outcome |
---|---|---|
Normal Activity | Vmax: 4390 nmol/hr/mg (uro I) | Maintains heme synthesis flux |
<20% Activity (PCT) | Accumulation of uroporphyrinogen III | Oxidized uroporphyrins cause cutaneous photosensitivity |
UROD on uroporphyrinogen I | Km: 38.1 μM | Coproporphyrinogen I accumulation |
In hepatoerythropoietic porphyria (HEP), homozygous UROD mutations cause severe enzyme deficiency, mimicking PCT but with earlier onset. Iron overload exacerbates UROD inhibition by promoting oxidative inactivation of the enzyme [8].
Uroporphyrinogens are colorless, reduced tetrapyrroles that readily undergo autoxidation to form colored, phototoxic uroporphyrins. This oxidation occurs via a two-electron process, generating reactive oxygen species (ROS) as byproducts. Uroporphyrin I dihydrochloride is particularly stable in its oxidized state, making it suitable for experimental studies [2] [6].
Key oxidative pathways include:
The spectral properties of uroporphyrin I dihydrochloride facilitate its detection:
In porphyrias, accumulated uroporphyrinogen I undergoes oxidation in vivo to uroporphyrin I, which deposits in skin and bones. When exposed to light, it generates ROS, causing cutaneous blistering, hyperpigmentation, and tissue damage characteristic of CEP [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7